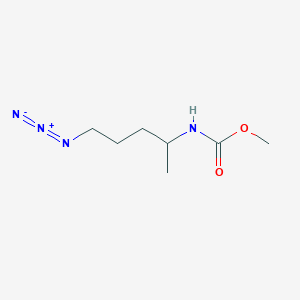

methyl N-(5-azidopentan-2-yl)carbamate

Description

Properties

CAS No. |

177489-88-2 |

|---|---|

Molecular Formula |

C7H14N4O2 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

methyl N-(5-azidopentan-2-yl)carbamate |

InChI |

InChI=1S/C7H14N4O2/c1-6(10-7(12)13-2)4-3-5-9-11-8/h6H,3-5H2,1-2H3,(H,10,12) |

InChI Key |

HSUUZHFZJRCGDG-UHFFFAOYSA-N |

SMILES |

CC(CCCN=[N+]=[N-])NC(=O)OC |

Canonical SMILES |

CC(CCCN=[N+]=[N-])NC(=O)OC |

Synonyms |

Carbamic acid, (4-azido-1-methylbutyl)-, methyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl N-(5-azidopentan-2-yl)carbamate are best understood through comparison with analogous carbamates and esters (Table 1). Key compounds for comparison include:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

| Compound Name | Backbone | Functional Groups | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| This compound | Linear pentyl | Azide (C5), methyl carbamate (C2) | 197.21 | Click chemistry, bioconjugation |

| Methyl cis-3-hydroxycyclopentane-1-carboxylate | Cyclopentane | Hydroxyl (cis), methyl ester | 158.20 | Chiral synthon, hydrogen bonding |

| Methyl trans-3-hydroxycyclopentane-1-carboxylate | Cyclopentane | Hydroxyl (trans), methyl ester | 158.20 | Stereoselective synthesis |

| tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | Cyclopentane | Hydroxyl, tert-butyl carbamate | 229.31 | Stable protecting group in peptides |

| tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate | Cyclopentane | Hydroxyl, tert-butyl carbamate | 229.31 | Stereospecific drug intermediates |

Backbone and Conformational Flexibility

- Linear vs. Cyclic Backbones : The linear pentyl chain in this compound offers greater conformational flexibility compared to the rigid cyclopentane rings in the hydroxycyclopentane carboxylates and tert-butyl carbamates . This flexibility may enhance its utility in modular synthesis, where spatial adaptability is critical.

- Azide vs. Hydroxyl Substituents : The terminal azide group enables rapid, bioorthogonal reactions absent in hydroxyl-substituted analogs. Hydroxyl groups, however, facilitate hydrogen bonding, influencing solubility and crystallinity .

Carbamate Protecting Groups

- Methyl vs. tert-Butyl Carbamates : Methyl carbamates (as in the target compound) are less sterically hindered and more prone to hydrolysis under basic conditions compared to tert-butyl carbamates, which exhibit superior stability in acidic/basic environments . For example, tert-butyl carbamates in are preferred in peptide synthesis for their robustness during deprotection steps.

Stability and Reactivity

- Azide Instability : The azide group in this compound may render it light- or heat-sensitive, requiring storage at low temperatures. In contrast, hydroxyl-substituted analogs (e.g., hydroxycyclopentane carboxylates) are more stable but lack click-compatible reactivity .

- Stereochemical Considerations : The cis/trans diastereomers of hydroxycyclopentane carboxylates highlight the role of stereochemistry in physical properties (e.g., melting points) and biological activity, a factor less relevant in the achiral target compound .

Research Findings and Trends

- Click Chemistry Utility : Azide-containing carbamates like this compound are increasingly used in polymer science for creating hydrogels with tunable mechanical properties .

- Protecting Group Trends : Recent studies favor tert-butyl carbamates for long-term stability, whereas methyl carbamates are chosen for ease of removal in aqueous conditions .

Q & A

Q. How do non-azide analogs differ in nucleophilic substitution reactivity?

- Methodological Answer : Replace the azide with a hydroxyl or amine group and compare SN2 kinetics (e.g., using methyl iodide in DMF). The azide’s electron-withdrawing nature reduces nucleophilicity at the adjacent carbon, slowing substitution rates. Confirm via Hammett plots (σ values for -N₃ vs. -NH₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.